molecular formula C8H14S B14312499 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene CAS No. 111948-33-5

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene

Cat. No.: B14312499
CAS No.: 111948-33-5
M. Wt: 142.26 g/mol
InChI Key: WKEJCGQHWWSJTK-UHFFFAOYSA-N
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Description

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene is an organic compound with a unique structure that includes a sulfanyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene typically involves the reaction of 2-methyl-3-buten-2-ol with prop-2-en-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene is unique due to its combination of a sulfanyl group and a butene backbone, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

111948-33-5

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-methyl-3-prop-2-enylsulfanylbut-1-ene

InChI

InChI=1S/C8H14S/c1-5-6-9-8(4)7(2)3/h5,8H,1-2,6H2,3-4H3

InChI Key

WKEJCGQHWWSJTK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)SCC=C

Origin of Product

United States

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